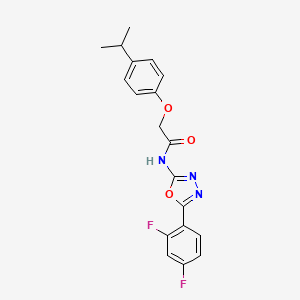

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide, also known as DIOC2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are closely related to the compound of interest, demonstrated significant antimicrobial activities against selected microbial species. These compounds, synthesized through a series of chemical reactions, exhibited variable extents of action relative to reference standards, with certain derivatives showing potent activity and low toxicity, suggesting their potential for further biological screening and application trials (Gul et al., 2017).

Structural Analysis and Intermolecular Interactions

Another research focused on the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their isostructural nature and the generation of 3-D arrays via various intermolecular interactions. This study provides insights into the crystallography and molecular arrangement, contributing to the understanding of how such compounds could be optimized for enhanced activity (Boechat et al., 2011).

Spectral-Luminescent Properties

Research into the spectral-luminescent properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, by cyclization of N-(2,6-difluorobenzoil) derivatives, explored the potential applications of these compounds in materials science. The study of their spectral-luminescent properties could open avenues for their use in optical devices or as sensors (Mikhailov et al., 2018).

Antioxidant Properties

The synthesis and evaluation of novel 2-(2,4-Dioxothiazolidin-5-ylidene)-Acetamides containing 1,3,4-Thia/Oxadiazole moieties highlighted their antioxidant activity. The study found one compound to be particularly efficient, with a radical scavenging ability comparable to ascorbic acid, indicating its potential as a therapeutic agent due to its antioxidant properties (Lelyukh et al., 2021).

Molecular Docking and Biological Assessment

A study on the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer provided insight into the therapeutic potential of these compounds. Through molecular docking studies, it was determined that specific derivatives could serve as effective CRMP 1 inhibitors, showcasing the application of oxadiazole derivatives in cancer therapy (Panchal et al., 2020).

properties

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3/c1-11(2)12-3-6-14(7-4-12)26-10-17(25)22-19-24-23-18(27-19)15-8-5-13(20)9-16(15)21/h3-9,11H,10H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENOYVDGIMRTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)

![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)

![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)

![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)